1,5-Dimethylphenanthrene
Overview
Description
1,5-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . Its molecular weight is 206.2824 . It is also known by the name Phenanthrene, 1,5-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with two methyl groups attached at the 1 and 5 positions . The structure can be represented in a 2D Mol file .Scientific Research Applications
Synthesis and Chemical Behavior
A study by Jung and Koreeda (1989) demonstrated an efficient synthesis of 1,4-dimethylphenanthrene and its regioisomers, which could potentially include 1,5-dimethylphenanthrene. This process involved a furan/dimethyl-1-naphthyne cycloaddition reaction followed by a direct deoxygenation step (Jung & Koreeda, 1989).
Physical and Chemical Properties Analysis
Research by Ali et al. (2015) focused on the vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene, which is closely related to this compound. This study provided insights into the geometrical and vibrational changes in the phenanthrene structure due to methyl group additions (Ali et al., 2015).
Environmental and Ecological Impact
In environmental research, the work of Rhodes et al. (2005) investigated the effects of dimethylated polycyclic aromatic hydrocarbons, including compounds similar to this compound, on the embryonic development of Japanese medaka. This study highlighted the impact of these compounds on aquatic life (Rhodes et al., 2005).
Source Apportionment in Environmental Studies
Benner et al. (1995) used the concentration of different dimethylphenanthrene isomers, possibly including this compound, to distinguish between emissions from residential wood combustion and motor vehicle emissions in an environmental study (Benner et al., 1995).
Analytical Chemistry Applications
Garrigues et al. (1989) explored the retention behavior of dimethylphenanthrene isomers, like this compound, in reversed-phase liquid chromatography, contributing to the analytical methods for identifying these compounds in complex mixtures (Garrigues et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
1,5-dimethylphenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-5-4-8-15-14(11)10-9-13-7-3-6-12(2)16(13)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIXYWLBBKHPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC(=C3C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984805 | |
Record name | 1,5-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66271-87-2 | |
Record name | Phenanthrene, 1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066271872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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